molecular formula C6H7Br2N3OS B8117237 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide

6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide

Cat. No.: B8117237
M. Wt: 329.01 g/mol
InChI Key: JRFBFINAKGZICB-UHFFFAOYSA-N
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Description

6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its potential as purine analogs and its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide typically involves the cyclization of S-alkylated derivatives. One common method includes the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . This reaction yields a series of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, which can be further nitrated and reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity, making the process more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide stands out due to its broad spectrum of biological activities and its potential as a versatile building block for drug development. Its unique combination of nitrogen and sulfur heterocycles makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-amino-[1,3]thiazolo[3,2-a]pyrimidin-5-one;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS.2BrH/c7-4-3-8-6-9(5(4)10)1-2-11-6;;/h1-3H,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFBFINAKGZICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C(=O)N21)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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